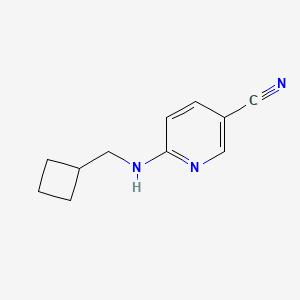

6-((Cyclobutylmethyl)amino)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-(cyclobutylmethylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H13N3/c12-6-10-4-5-11(14-8-10)13-7-9-2-1-3-9/h4-5,8-9H,1-3,7H2,(H,13,14) |

InChI Key |

LBJWEDDPMMABEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclobutylmethyl Amino Nicotinonitrile and Analogues

Retrosynthetic Analysis of the 6-((Cyclobutylmethyl)amino)nicotinonitrile Scaffold

A logical retrosynthetic analysis of this compound (I) reveals two primary disconnection approaches, both centered on the formation of the exocyclic C-N bond.

Disconnection Approach A: Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal-Catalyzed Coupling. This is the most direct and common approach. The target molecule (I) is disconnected at the C6-N bond of the pyridine (B92270) ring, leading to two key precursors: a 6-halonicotinonitrile (II), such as 6-chloronicotinonitrile, and cyclobutylmethylamine (III). The forward synthesis would then involve the reaction of these two synthons.

Disconnection Approach B: Construction of the Pyridine Ring. A more complex approach involves the disconnection of the pyridine ring itself. This would entail a multicomponent reaction strategy, where the nicotinonitrile core is assembled from acyclic precursors that already contain the cyclobutylmethylamino group or a precursor to it. This strategy is generally less common for this specific substitution pattern but offers a high degree of flexibility in analogue synthesis.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

6-Halonicotinonitriles, particularly 6-chloronicotinonitrile, are crucial intermediates. osi.lvresearchgate.net Several methods for their synthesis have been reported. A common route starts from nicotinonitrile, which is oxidized to nicotinonitrile-N-oxide. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), furnishes the desired 6-chloronicotinonitrile. google.com Another approach involves the synthesis from 6-hydroxynicotinic acid, which can be obtained from the cyclization and ammonification of DL-malic acid. google.com The 6-hydroxynicotinic acid is then subjected to a chlorination reaction to yield 6-chloronicotinic acid, which can be further converted to the nitrile. google.com

| Starting Material | Reagents | Product | Reference |

| Nicotinonitrile | 1. H2O22. POCl3 or SOCl2 | 6-Chloronicotinonitrile | google.com |

| DL-Malic Acid | 1. Cyclization/Ammonification2. Chlorination | 6-Chloronicotinic Acid | google.com |

Cyclobutylmethylamine and its analogues are typically synthesized through several established methods. osi.lvresearchgate.netyoutube.com Reductive amination is a widely used technique, involving the reaction of cyclobutanecarboxaldehyde (B128957) with ammonia (B1221849) or a suitable nitrogen source in the presence of a reducing agent. Alternatively, the reduction of cyclobutanecarbonitrile (B1293925) or cyclobutanecarboxamide (B75595) can also yield the desired amine. Alkylation of ammonia with a cyclobutylmethyl halide is another potential route, although it may lead to the formation of di- and tri-alkylated byproducts.

| Precursor | Reaction Type | Reagents | Product |

| Cyclobutanecarboxaldehyde | Reductive Amination | NH3, Reducing Agent (e.g., NaBH3CN) | Cyclobutylmethylamine |

| Cyclobutanecarbonitrile | Reduction | LiAlH4 or H2/Catalyst | Cyclobutylmethylamine |

| Cyclobutylmethyl Halide | Alkylation | NH3 | Cyclobutylmethylamine |

Direct Amination and Nucleophilic Aromatic Substitution (SNAr) Strategies

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of this compound. osi.lvresearchgate.netgoogle.comnih.gov In this reaction, the electron-withdrawing nitrile group at the 3-position of the pyridine ring activates the 6-position towards nucleophilic attack. Consequently, 6-chloronicotinonitrile readily reacts with cyclobutylmethylamine, typically in the presence of a base and a suitable solvent, to afford the target compound in good yields. The base is required to neutralize the hydrochloric acid generated during the reaction.

This method is highly versatile and can be applied to a wide range of substituted amines and halopyridines, making it a preferred method for generating libraries of analogues for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov

| Electrophile | Nucleophile | Base | Product |

| 6-Chloronicotinonitrile | Cyclobutylmethylamine | K2CO3 or Et3N | This compound |

Transition-Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the formation of the C-N bond in this compound. osi.lvgoogle.com These methods are particularly useful when the SNAr reaction is sluggish or fails due to steric hindrance or unfavorable electronic effects. In a typical Buchwald-Hartwig amination, a palladium catalyst, a phosphine (B1218219) ligand, and a base are used to couple 6-chloronicotinonitrile with cyclobutylmethylamine. These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 6-Chloronicotinonitrile | Cyclobutylmethylamine | Pd2(dba)3 / BINAP | NaOt-Bu | This compound |

Multicomponent Reaction (MCR) Approaches to Nicotinonitrile Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted nicotinonitriles in a single step from simple starting materials. nih.govnih.gov While less common for the specific synthesis of this compound, MCRs can be envisioned to construct the core structure. For instance, a one-pot condensation of an aldehyde, malononitrile (B47326), and a suitable enamine or enol ether derived from a cyclobutylmethylamino precursor could potentially yield the desired nicotinonitrile scaffold. The Hantzsch dihydropyridine (B1217469) synthesis and its modifications are classic examples of MCRs that can be adapted for the synthesis of pyridine derivatives. beilstein-journals.org

| Component 1 | Component 2 | Component 3 | Product Type |

| Aldehyde | Malononitrile | Enamine | Substituted Nicotinonitrile |

Optimization of Reaction Conditions and Process Efficiency

The synthesis of aminonicotinonitrile derivatives, a class of compounds to which this compound belongs, is subject to extensive optimization of reaction conditions to enhance process efficiency. Key parameters that are frequently fine-tuned include the choice of catalysts, solvents, and reaction temperatures.

One common approach involves multicomponent reactions (MCRs), which are valued for their high atom economy by combining multiple reactants in a single step. For instance, in the synthesis of related N-amino pyridine-2,6-diones, piperidine (B6355638) has been utilized as a catalyst in DMF, leading to excellent product yields. The optimization of such a model reaction is crucial to establish the most effective conditions before applying them to more complex analogues.

The development of scalable and efficient syntheses is a significant goal. For example, a one-pot, metal-free synthesis for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, starting from 3-amino-4-methylpyridines, has been reported to be scalable to over a 50-gram scale with high efficiency. chemrxiv.org This process is regioselective and does not require a catalyst, simplifying the procedure. chemrxiv.org

Furthermore, the use of natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate has been explored for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov Betaine was found to be a suitable catalyst for the initial step, while guanidine carbonate efficiently catalyzed the subsequent step, highlighting the benefits of a one-pot, two-step process with different catalysts for each stage. nih.gov

The following table summarizes various catalysts and solvents used in the synthesis of analogous nicotinonitrile compounds, reflecting the efforts to optimize these reactions.

| Catalyst | Solvent | Reaction Type | Key Feature |

| Piperidine | DMF | Three-component reaction | Efficient synthesis of N-amino pyridine-2,6-diones |

| Betaine | Methanol | One-pot, two-step reaction | Effective for the initial step of the reaction |

| Guanidine carbonate | Methanol | One-pot, two-step reaction | Efficiently catalyzes the second step of the reaction |

| None | Not specified | [4+1] cyclization | Scalable and metal-free synthesis of 6-azaindoles chemrxiv.org |

Comparative Analysis of Synthetic Pathways and Yields

A comparative analysis of synthetic pathways is essential for identifying the most effective route to this compound and its analogues, with a primary focus on maximizing yields. Different strategies, including de novo synthesis of the pyridine core and functionalization of a pre-existing ring, are employed.

The Hantzsch synthesis, a classic method for producing dihydropyridines, is often compared with newer approaches. For instance, a regioselective bromination reaction followed by further modifications has been reported to provide superior outcomes in terms of both yield (70–90% vs 10–30%) and ease of purification when compared to the direct Hantzsch synthesis of non-symmetrical dihydropyridines. beilstein-journals.org

For the synthesis of nicotinonitrile derivatives, one-pot multicomponent reactions are frequently favored due to their efficiency. A series of 2-amino-3-cyanopyridine (B104079) and 2-methoxy-3-cyanopyridine derivatives were synthesized from various chalcones and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) or sodium methoxide, respectively. researchgate.net

The choice of electrophiles in cyclization reactions also significantly impacts the yield. In the synthesis of 6-azaindoles, trifluoroacetic anhydride (B1165640) (TFAA) was used as a C1-bielectrophile, leading to a scalable and efficient process. chemrxiv.org When compared with other electrophiles like the Vilsmeier-Haack reagent, an optimized procedure led to a significantly higher yield of 62% compared to the previously reported 19%. chemrxiv.org The use of difluoroacetic anhydride (DFAA) also resulted in a high preparative yield of 86% for the corresponding difluoromethyl substituted 6-azaindole. chemrxiv.org

The table below provides a comparative overview of different synthetic pathways and their reported yields for analogous compounds.

| Synthetic Pathway | Starting Materials | Key Reagents | Reported Yield |

| Regioselective Bromination & Substitution | Amino-enone or aminonitrile, 1,3-dicarbonyl moiety | Brominating agent, Zinc | 70–90% beilstein-journals.org |

| Direct Hantzsch Synthesis | Not specified | Not specified | 10–30% beilstein-journals.org |

| One-pot reaction from chalcones | Chalcones, malononitrile | Ammonium acetate | Not specified researchgate.net |

| [4+1] Cyclization | 3-amino-4-methyl pyridine | Vilsmeier-Haack reagent | 62% (optimized) chemrxiv.org |

| [4+1] Cyclization | 3-amino-4-methyl pyridine | Difluoroacetic anhydride (DFAA) | 86% chemrxiv.org |

This comparative data underscores the importance of pathway selection and optimization in achieving high yields for the synthesis of complex heterocyclic compounds like this compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the validation of a compound's molecular formula. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, as each unique combination of atoms has a distinct exact mass.

For 6-((Cyclobutylmethyl)amino)nicotinonitrile, the molecular formula is C11H13N3. HRMS analysis, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent peak for the protonated molecule [M+H]+. The comparison between the experimentally measured exact mass and the theoretically calculated mass for the proposed formula serves as a primary confirmation of the compound's identity.

Table 1: Predicted HRMS Data for this compound (Note: The data presented in this table is theoretical and calculated based on the compound's structure. It serves as an example of expected results.)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Required Accuracy (ppm) |

| [M+H]+ | C11H14N3+ | 188.1182 | < 5 |

| [M+Na]+ | C11H13N3Na+ | 210.1002 | < 5 |

The observation of the protonated molecule at m/z 188.1182 within a narrow mass tolerance window would provide strong evidence for the elemental composition of C11H13N3.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nist.gov These methods are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds. sielc.com

For this compound, IR and Raman spectra would confirm the presence of key structural features:

C≡N Stretch: A sharp, intense absorption in the IR spectrum around 2220-2240 cm⁻¹ is characteristic of a nitrile group.

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region would indicate the secondary amine N-H bond.

C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ hybridized C-H bonds of the cyclobutyl and methyl groups, while absorptions just above 3000 cm⁻¹ would be due to the aromatic C-H bonds of the pyridine (B92270) ring.

C=N and C=C Stretches: The pyridine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: The data presented in this table is theoretical and based on characteristic group frequencies. It serves as an example of expected results.)

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Strong |

| Nitrile | C≡N Stretch | 2225 - 2235 | Strong, Sharp |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Secondary Amine | N-H Bend | 1500 - 1550 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation Method Development

Chromatographic techniques are essential for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile organic compound. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid, would be developed. The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the chromophore absorbs strongly. A purity level of >95% is generally required for research compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be an effective tool for purity analysis. pg.edu.pl It separates components based on their boiling points and interactions with the column's stationary phase, with the mass spectrometer providing identification of the eluted peaks. Derivatization may sometimes be employed to increase the volatility of the analyte. sigmaaldrich.com

Table 4: Illustrative HPLC Method for Purity Analysis (Note: This table outlines a typical starting method for analysis; optimization would be required.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes |

Computational and Theoretical Chemistry Studies of 6 Cyclobutylmethyl Amino Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Properties (DFT, Ab Initio)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution and orbital energies.

Analysis of Molecular Orbitals and Electron Density

An analysis of the molecular orbitals would involve identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org A smaller gap generally suggests higher reactivity. pmf.unsa.ba The electron density distribution, often visualized as a map, reveals the regions of a molecule that are electron-rich or electron-deficient, which is key to predicting sites of electrophilic or nucleophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It provides a map of the charge distribution, where different colors represent varying potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, prone to nucleophilic attack). numberanalytics.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding and molecular recognition. nih.govproteopedia.org

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net This is achieved by exploring the potential energy surface (PES), which is a multidimensional surface representing the molecule's energy as a function of its geometric parameters. q-chem.comreadthedocs.io By performing a relaxed PES scan, where one or more dihedral angles are systematically varied and the rest of the geometry is optimized at each step, one can locate energy minima (stable conformers) and transition states (energy barriers to rotation). q-chem.com This information is vital for understanding a molecule's flexibility and its preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. dtu.dkresearchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering a view of the molecule's dynamic behavior, including conformational changes, vibrations, and interactions with its environment (like a solvent). dtu.dk These simulations are crucial for assessing the stability of different conformations and understanding how the molecule behaves under various conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netcompchemhighlights.orggithub.ionmrdb.org These predictions are made by calculating the magnetic shielding of nuclei within the molecule. The predicted spectra for different possible isomers or conformers can then be compared with experimentally obtained spectra to help in structure elucidation and confirmation. compchemhighlights.org Agreement between predicted and experimental data serves as a validation of the computational model.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can elucidate the mechanisms of chemical reactions by identifying the lowest energy pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state are critical for understanding the reaction's kinetics and feasibility. By analyzing the geometry of the transition state, one can gain insights into the bond-making and bond-breaking processes that occur during the reaction. For instance, in aminolysis reactions, a six-membered cyclic transition state is a possible mechanism that can be investigated computationally. readthedocs.io

In Silico ADME/Tox Prediction Methodologies (excluding specific toxicity profiles or results)nih.gov

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a critical phase in the drug discovery pipeline. nih.govresearchgate.net In silico methodologies offer a rapid and cost-effective approach to flag potential liabilities of molecules like 6-((Cyclobutylmethyl)amino)nicotinonitrile before they advance to more resource-intensive testing. researchgate.net These computational techniques rely on a variety of models to predict the pharmacokinetic and toxicological profile of a compound based on its chemical structure. nih.gov

A primary advantage of these computational tools is their ability to screen large libraries of virtual compounds, allowing for early-stage optimization of ADME/Tox properties. numberanalytics.com The methodologies employed for these predictions can be broadly categorized into several main types, each with its own set of underlying principles and applications.

One of the most established methods is the use of Quantitative Structure-Activity Relationship (QSAR) models . nih.gov QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov These models use statistical techniques to correlate variations in the chemical structure with changes in AD-ME/Tox properties. nih.gov Descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and used to build these correlative models. nih.gov

Another powerful approach involves the use of machine learning models . mdpi.com These models, which include algorithms such as random forests and neural networks, are trained on large datasets of compounds with known ADME/Tox properties. nih.govresearchgate.net By learning the complex relationships between molecular features and biological outcomes from these datasets, machine learning models can make predictions for new, untested compounds. mdpi.comresearchgate.net The predictive power of these models is highly dependent on the quality and diversity of the data used for their training. nih.gov

Knowledge-based expert systems represent a different paradigm in ADME/Tox prediction. researchgate.net These systems are built upon a curated knowledge base of rules and structural alerts derived from known metabolic pathways and toxicological data. researchgate.net When a new molecule is evaluated, the system checks for the presence of these well-defined structural fragments (toxicophores or metabolic liabilities) to predict its potential for adverse effects or metabolic instability. researchgate.net

Finally, Physiologically-Based Pharmacokinetic (PBPK) models offer a more holistic approach by simulating the fate of a drug in the body. nih.gov These models integrate physicochemical data of the compound with physiological information about the organism (e.g., blood flow rates, tissue volumes) to predict its absorption, distribution, metabolism, and excretion over time. nih.gov

The application of these diverse in silico methodologies provides a comprehensive, albeit predictive, profile of a compound's likely behavior in vivo. This multi-faceted computational assessment is instrumental in guiding the design and selection of drug candidates with more favorable pharmacokinetic and safety profiles. mdpi.com

| Methodology | Underlying Principle | Typical Application in ADME/Tox Prediction | Examples of Software/Tools |

| Quantitative Structure-Activity Relationship (QSAR) | The biological activity of a compound is correlated with its physicochemical properties and structural features. nih.gov | Prediction of properties like solubility, permeability, and protein binding based on molecular descriptors. | ADMET Predictor, TOPKAT |

| Machine Learning | Algorithms learn from large datasets to identify complex patterns and relationships between molecular structures and ADME/Tox outcomes. nih.govmdpi.com | Classification of compounds as toxic/non-toxic, prediction of metabolic stability, and identification of potential drug-drug interactions. | Derek Nexus, Meteor Nexus, SwissADME |

| Knowledge-Based Expert Systems | Utilizes a database of rules and structural alerts derived from known metabolic and toxicological pathways. researchgate.net | Identification of potential toxicophores and sites of metabolism. | Derek Nexus, Meteor Nexus |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Integrates compound-specific data with physiological models to simulate drug disposition in the body. nih.gov | Prediction of plasma concentration-time profiles, tissue distribution, and drug clearance. | GastroPlus, Simcyp |

| Commonly Used Molecular Descriptors in ADME/Tox Prediction | Relevance to ADME/Tox Properties |

| Molecular Weight (MW) | Influences solubility, permeability, and overall drug-likeness. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors and Acceptors | Impacts solubility, permeability, and binding to biological targets. |

| Number of Rotatable Bonds | Relates to conformational flexibility and oral bioavailability. |

Application of 6 Cyclobutylmethyl Amino Nicotinonitrile in Chemical Synthesis As a Building Block

Synthesis of Complex Heterocyclic Systems and Fused Rings

The aminonicotinonitrile scaffold is a well-established precursor for the synthesis of various fused heterocyclic systems. The presence of the ortho-amino and nitrile functionalities allows for cyclization reactions to form fused pyrimidine (B1678525) rings, a common motif in medicinal chemistry. While specific examples detailing the use of 6-((cyclobutylmethyl)amino)nicotinonitrile are not extensively documented in publicly available literature, the general reactivity of 6-aminonicotinonitrile derivatives provides a strong indication of its synthetic potential.

One common strategy involves the condensation of the 6-amino group with a suitable three-carbon building block to construct a fused pyridine (B92270) or pyrimidine ring. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can also be envisioned for the synthesis of fused systems, although this would require further functionalization of the this compound starting material.

Furthermore, the nitrile group can participate in cyclization reactions. For example, treatment with hydrazines can yield pyrazolo[3,4-b]pyridine derivatives. The cyclobutylmethylamino substituent can influence the reactivity and solubility of the resulting heterocyclic systems, potentially offering advantages in terms of physicochemical properties for various applications.

Table 1: Potential Heterocyclic Systems from 6-Aminonicotinonitrile Derivatives

| Reagent/Reaction Type | Resulting Heterocyclic System |

| α,β-Unsaturated Ketones/Esters | Pyrido[2,3-d]pyrimidines |

| Hydrazines | Pyrazolo[3,4-b]pyridines |

| Guanidine (B92328) | Fused Pyrimidines |

| Formamide | Fused Pyrimidines |

Preparation of Advanced Organic Materials Precursors

The unique electronic and structural features of the nicotinonitrile core suggest that this compound could serve as a precursor for advanced organic materials. The pyridine ring, being an electron-deficient aromatic system, can participate in π-stacking interactions, which are crucial for charge transport in organic semiconductors. The amino and nitrile substituents can be further modified to tune the electronic properties of the molecule.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, all of which can alter the electronic and hydrogen-bonding capabilities of the molecule. The secondary amino group provides a site for further functionalization, allowing for the introduction of other organic moieties that can influence the material's properties, such as solubility, morphology, and electronic characteristics. While specific applications of this compound in this area are not well-documented, the broader class of aminopyridines and nicotinonitriles has been explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Role in Cascade Reactions and Multicomponent Strategies

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. The functional groups present in this compound make it a suitable candidate for such reactions.

The amino group can act as a nucleophile in a variety of MCRs. For example, in a three-component reaction with an aldehyde and a β-ketoester, it could potentially lead to the formation of dihydropyridine (B1217469) derivatives. The nitrile group can also participate in MCRs, often acting as an electrophile after activation or as a precursor to other functional groups that can then engage in subsequent reactions within the cascade sequence.

While specific cascade or multicomponent reactions involving this compound have not been extensively reported, the general utility of 6-aminonicotinonitrile derivatives in such transformations is recognized. These strategies offer a rapid and efficient way to generate molecular diversity from a common scaffold, which is highly valuable in drug discovery and materials science.

Design and Synthesis of Chemical Libraries Based on the Nicotinonitrile Scaffold

The nicotinonitrile scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. This makes this compound an attractive starting point for the design and synthesis of chemical libraries for high-throughput screening.

The amenability of the 6-amino and 3-nitrile groups to a wide range of chemical transformations allows for the generation of a large number of diverse derivatives. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The nitrile group can be converted to amides, carboxylic acids, tetrazoles, or used in cycloaddition reactions.

This diversity can be systematically explored to create libraries of compounds with a wide range of physicochemical properties and potential biological activities. The cyclobutylmethyl group also offers a point of variation that can be explored to probe structure-activity relationships. The synthesis of such libraries can be facilitated by parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for biological evaluation.

Table 2: Potential Modifications for Chemical Library Synthesis

| Functional Group | Potential Modifications |

| 6-Amino Group | Acylation, Alkylation, Sulfonylation, Urea formation |

| 3-Nitrile Group | Hydrolysis (Amide, Carboxylic Acid), Tetrazole formation, Cycloaddition |

| Pyridine Ring | N-Oxidation, Electrophilic Substitution (under forcing conditions) |

Investigations into Molecular Interactions and Binding Mechanisms in Vitro and in Silico Focus

Ligand-Target Interaction Profiling at the Molecular Level

To understand how 6-((Cyclobutylmethyl)amino)nicotinonitrile interacts with its biological targets, a series of quantitative in vitro assays are conducted. These studies are fundamental to establishing the compound's potency, selectivity, and mode of action. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases. ekb.eg Therefore, a representative protein kinase is often selected as a plausible target for initial profiling.

The initial assessment of the inhibitory potential of this compound against a purified enzyme target, such as a protein kinase, involves determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to reduce the enzyme's activity by 50% under specific experimental conditions. IC50 values are determined by incubating the enzyme with its substrate (like ATP) and varying concentrations of the inhibitor, then measuring the resulting enzymatic activity.

While the IC50 value is a useful measure of potency, it is dependent on assay conditions. To determine a true, thermodynamically-independent measure of binding affinity, the inhibition constant (Ki) is calculated. The Ki value is derived from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration of the substrate and its affinity (Km) for the enzyme. Mechanistic studies, such as varying both substrate and inhibitor concentrations, are performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into how the compound interacts with the enzyme's active site or allosteric sites.

Table 1: Representative Enzymatic Inhibition Data for this compound Against a Hypothetical Protein Kinase This table presents illustrative data to demonstrate the typical output of enzymatic inhibition studies.

| Compound Name | Target Kinase | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| This compound | Kinase A | 85 | 42 | ATP-Competitive |

Receptor Binding Assays (quantitative binding kinetics and thermodynamics)

To directly quantify the binding of this compound to a specific receptor or protein target, receptor binding assays are employed. These assays measure the direct interaction between the ligand and the target, independent of functional activity. A common method is the competitive radioligand binding assay, where the compound's ability to displace a known, radioactively-labeled ligand from the target is measured. The concentration at which the compound displaces 50% of the radioligand is its IC50, which can be converted to a binding affinity constant (Ki).

These assays provide the equilibrium dissociation constant (Kd), a measure of binding affinity, as well as the kinetic parameters of the interaction: the association rate constant (k_on_) and the dissociation rate constant (k_off_). These kinetic rates describe how quickly the compound binds to its target and how long it remains bound, respectively. This information is crucial for understanding the compound's pharmacodynamic profile.

Structure-Activity Relationship (SAR) Derivation at the Molecular Level

Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural features of this compound contribute to its binding affinity and inhibitory activity. This is achieved by systematically synthesizing and testing a series of analogues where specific parts of the molecule are modified. nih.govresearchgate.netub.edunih.gov

For this compound, key areas for modification include:

The Cyclobutyl Group: Altering the ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl) or replacing it with acyclic alkyl groups (e.g., isobutyl, neopentyl) to probe the size and conformational requirements of the hydrophobic binding pocket.

The Methylene Linker: Introducing rigidity or altering the length of the linker between the cyclobutyl ring and the amine.

The Aminopyridine Core: Modifying substituents on the pyridine (B92270) ring to explore electronic and steric effects on binding.

The activity of each analogue is measured using the enzymatic and binding assays described above. By comparing the Ki or Kd values across the series of compounds, a detailed map of the SAR is constructed. This information reveals which molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are critical for target engagement.

Table 2: Illustrative Structure-Activity Relationship Data for Analogues of this compound This table presents hypothetical data for a series of related compounds to illustrate the principles of SAR analysis.

| Compound ID | R Group (at 6-amino position) | Target Kinase Ki (nM) | Notes on Molecular Interaction |

| Lead Compound | Cyclobutylmethyl | 42 | Optimal fit in hydrophobic pocket. |

| Analogue 1 | Cyclopropylmethyl | 150 | Reduced hydrophobic contact; suboptimal size. |

| Analogue 2 | Cyclopentylmethyl | 98 | Slightly too large for optimal pocket fit. |

| Analogue 3 | Isobutyl | 220 | Acyclic chain provides less favorable conformational rigidity. |

Computational Docking and Molecular Dynamics Simulations for Binding Site Elucidation

To visualize and understand the binding of this compound at an atomic level, computational methods are utilized. nih.gov Molecular docking is first employed to predict the most likely binding pose of the compound within the three-dimensional crystal structure of its target protein. The docking algorithm samples numerous orientations and conformations of the ligand in the binding site and scores them based on energetic favorability.

A successful docking pose for a kinase inhibitor like this compound would typically show the pyridine nitrogen forming a critical hydrogen bond with the "hinge" region of the kinase active site, a common binding motif for this class of inhibitors. The cyclobutylmethyl group would be predicted to occupy a nearby hydrophobic pocket.

Following docking, molecular dynamics (MD) simulations are performed. These simulations place the docked ligand-protein complex in a virtual aqueous environment and simulate the movements of every atom over time (nanoseconds to microseconds). MD simulations are used to assess the stability of the predicted binding pose and to map the dynamic network of interactions, including hydrogen bonds and water-mediated contacts, that stabilize the complex.

Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR, ITC focusing on binding thermodynamics)

To obtain direct, label-free evidence of binding and to fully characterize the thermodynamics of the interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential. nih.govreactionbiology.com

In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the sensor surface. This technique directly measures the association (k_on_) and dissociation (k_off_) rates, from which the equilibrium dissociation constant (Kd) can be precisely calculated.

ITC directly measures the heat released or absorbed when the compound binds to its target protein. In an ITC experiment, this compound is titrated into a sample cell containing the target protein. The resulting heat change is measured after each injection. This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS). This data reveals the fundamental forces driving the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven).

Table 3: Representative Biophysical and Thermodynamic Data for the Interaction of this compound with a Target Protein This table shows hypothetical data typical of that obtained from SPR and ITC experiments.

| Technique | Parameter | Value | Unit |

| SPR | k_on (Association Rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| k_off_ (Dissociation Rate) | 1.0 x 10⁻² | s⁻¹ | |

| Kd (k_off_/k_on_) | 40 | nM | |

| ITC | n (Stoichiometry) | 1.05 | - |

| Kd | 45 | nM | |

| ΔH (Enthalpy Change) | -7.5 | kcal/mol | |

| TΔS (Entropy Change) | 2.5 | kcal/mol |

Mutational Analysis and Site-Directed Mutagenesis for Understanding Binding Residues

To experimentally validate the interactions predicted by computational docking and to confirm the functional importance of specific amino acid residues in the binding pocket, site-directed mutagenesis studies are performed. Based on the docking model, key residues hypothesized to interact with this compound—for instance, a gatekeeper residue in a kinase pocket or an amino acid forming a hydrogen bond with the pyridine core—are identified.

The gene for the target protein is then mutated to replace these key residues, often with a non-interacting amino acid like alanine. The resulting mutant proteins are expressed and purified. The binding affinity and/or inhibitory activity of this compound is then re-measured against each mutant protein using the enzymatic or biophysical assays described previously. A significant loss of binding affinity or inhibitory potency for a particular mutant protein provides strong evidence that the mutated residue is critical for direct interaction with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.